molecular formula C8H12FNSn B3330404 2-Fluoro-4-(trimethylstannyl)pyridine CAS No. 697300-76-8

2-Fluoro-4-(trimethylstannyl)pyridine

Cat. No.: B3330404
CAS No.: 697300-76-8
M. Wt: 259.90 g/mol
InChI Key: WHGNMLZMLDOAFM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trimethylstannyl)pyridine is a synthetic organic compound with the molecular formula C8H12FNSn and a molecular weight of 259.90 g/mol. This compound has gained significant attention in scientific research due to its unique physical and chemical properties.

Scientific Research Applications

2-Fluoro-4-(trimethylstannyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active compounds for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2-Fluoro-4-(trimethylstannyl)pyridine” is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with “2-Fluoro-4-(trimethylstannyl)pyridine” are not well-documented in the available literature .

Future Directions

The future directions for the research and development of “2-Fluoro-4-(trimethylstannyl)pyridine” are not well-documented in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trimethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method includes the reaction of 2-fluoropyridine with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Stille Coupling: This reaction typically uses palladium catalysts and organic halides under inert conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(tributylstannyl)pyridine: Similar in structure but with a tributylstannyl group instead of a trimethylstannyl group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trimethylstannyl group.

Uniqueness

2-Fluoro-4-(trimethylstannyl)pyridine is unique due to its specific combination of the fluoro and trimethylstannyl groups, which provide distinct reactivity and stability properties. This makes it particularly useful in specialized synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(2-fluoropyridin-4-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h2-4H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGNMLZMLDOAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704520
Record name 2-Fluoro-4-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697300-76-8
Record name 2-Fluoro-4-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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